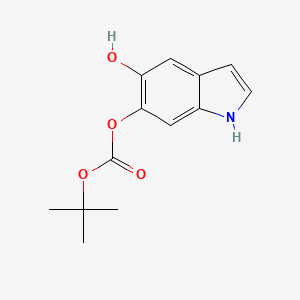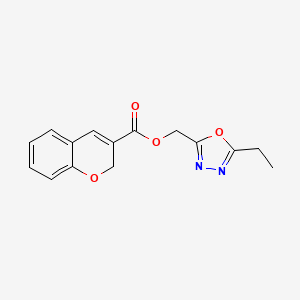
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate is a heterocyclic compound that combines the structural features of oxadiazole and chromene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethyl-substituted hydrazine with a carboxylic acid derivative to form the oxadiazole ring. This is followed by the esterification of the resulting oxadiazole with a chromene carboxylic acid derivative. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid and may require heating to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
類似化合物との比較
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical properties.
Chromene derivatives: Compounds with the chromene structure may exhibit similar biological activities.
Uniqueness
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the combination of the oxadiazole and chromene moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-2-13-16-17-14(21-13)9-20-15(18)11-7-10-5-3-4-6-12(10)19-8-11/h3-7H,2,8-9H2,1H3 |
InChIキー |
DFECLYKHLKIDAO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
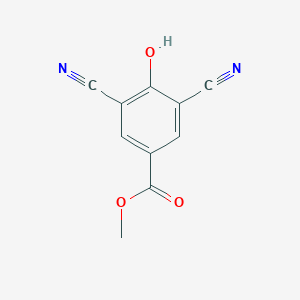


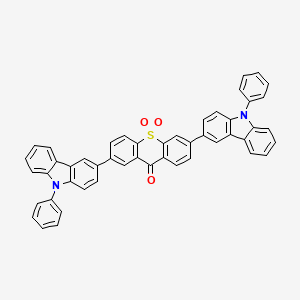



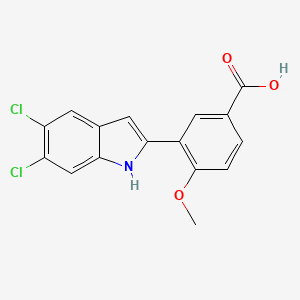
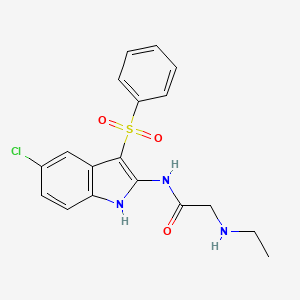
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
